5-(Benzylsulfamoyl)-2-fluorobenzoic acid
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Overview
Description
5-(Benzylsulfamoyl)-2-fluorobenzoic acid is an organic compound that features a benzylsulfamoyl group attached to a fluorinated benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfamoyl)-2-fluorobenzoic acid typically involves the following steps:
Nitration: The starting material, 2-fluorobenzoic acid, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is reacted with benzylsulfonyl chloride to form the benzylsulfamoyl group.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzylsulfamoyl-2-fluorobenzoic acid.
Reduction: Benzylsulfamoyl-2-fluorobenzene.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-(Benzylsulfamoyl)-2-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfamoyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzylsulfamoyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfamoyl)-2-fluorobenzoic acid
- 5-(Ethylsulfamoyl)-2-fluorobenzoic acid
- 5-(Phenylsulfamoyl)-2-fluorobenzoic acid
Uniqueness
5-(Benzylsulfamoyl)-2-fluorobenzoic acid is unique due to the presence of the benzyl group, which can enhance its interactions with biological targets compared to smaller alkyl groups. The fluorine atom also contributes to its distinct chemical properties, such as increased stability and lipophilicity.
Properties
Molecular Formula |
C14H12FNO4S |
---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
5-(benzylsulfamoyl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C14H12FNO4S/c15-13-7-6-11(8-12(13)14(17)18)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) |
InChI Key |
DUVLOGAVNGLPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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